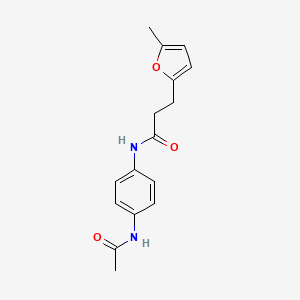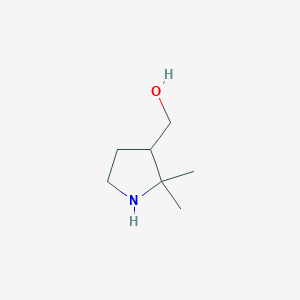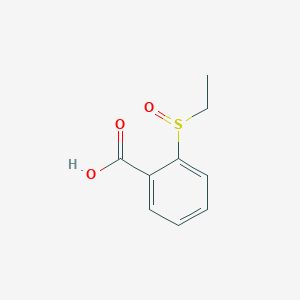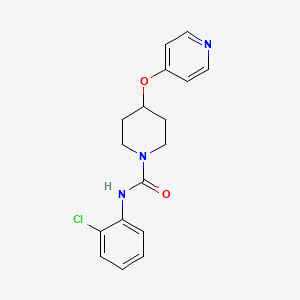
N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide, also known as AM404, is a compound that has been extensively studied for its potential therapeutic applications. AM404 is a synthetic analogue of an endocannabinoid called anandamide and has been shown to have a range of biological effects.
Scientific Research Applications
Anticonvulsant Activity Optimization
The anticonvulsant activity of N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide and related derivatives has been a subject of research, aiming to optimize their therapeutic efficacy. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking techniques have been utilized to analyze a set of ninety propanamide derivatives, leading to the identification of compounds with higher predicted activity values than the original scaffold. This research highlights the potential of these compounds as anticonvulsants, offering insights into their pharmacokinetic characteristics and the interaction with target receptors, such as γ-aminobutyrate aminotransferase (Adedirin et al., 2018).
Antitumor and Anti-inflammatory Agents
Another area of application involves the synthesis of novel derivatives aiming to evaluate their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. By exploring different chemical modifications, researchers have developed compounds exhibiting notable biological activities. These investigations contribute to the understanding of the molecular basis of their actions and the development of new therapeutic agents for treating various conditions, including inflammation, pain, cancer, and hepatitis C virus infections (Küçükgüzel et al., 2013).
Pharmacokinetics and Metabolic Studies
Pharmacokinetic and metabolic profiling of this compound derivatives is critical for their development as therapeutic agents. Studies focusing on selective androgen receptor modulators (SARMs), for instance, have provided valuable data on absorption, distribution, metabolism, and excretion (ADME) properties. These insights are essential for optimizing drug design, enhancing therapeutic efficacy, and minimizing potential side effects. Such research underpins the development of SARMs for treating androgen-dependent diseases, offering a glimpse into the ideal pharmacokinetic characteristics needed for preclinical studies (Wu et al., 2006).
TRPV1 Ligands for Pain Management
The development of potent transient receptor potential vanilloid 1 (TRPV1) ligands based on this compound structures also illustrates their potential application in pain management. By modifying the chemical structure to improve interactions with the TRPV1 receptor, researchers have identified compounds with significant antagonistic effects on capsaicin-induced activation. These findings are crucial for the design of new pain relief medications that target the TRPV1 receptor, a key player in the perception of pain (Kim et al., 2018).
properties
IUPAC Name |
N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-3-8-15(21-11)9-10-16(20)18-14-6-4-13(5-7-14)17-12(2)19/h3-8H,9-10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTWDAVCIVLYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677222 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2683636.png)
![Ethyl 2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetate](/img/structure/B2683637.png)

![N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide](/img/structure/B2683641.png)




![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2683649.png)
![N-[2-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2683650.png)
![BEnzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B2683651.png)
![2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2683652.png)
